molecular formula C26H27N3O2S2 B11973815 (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11973815
M. Wt: 477.6 g/mol
InChI Key: YMKJORXTYFHVCI-HAHDFKILSA-N
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Description

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and an isobutoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazolidinone ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and triggering downstream effects. For instance, it could inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isobutoxyphenyl group, for instance, may confer distinct steric and electronic properties, affecting how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-4-14-28-25(30)23(33-26(28)32)15-20-16-29(21-8-6-5-7-9-21)27-24(20)19-10-12-22(13-11-19)31-17-18(2)3/h5-13,15-16,18H,4,14,17H2,1-3H3/b23-15-

InChI Key

YMKJORXTYFHVCI-HAHDFKILSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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